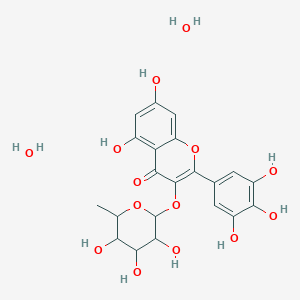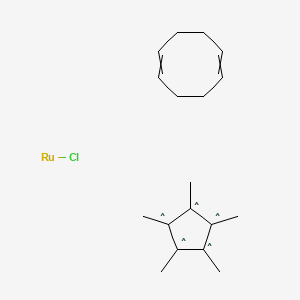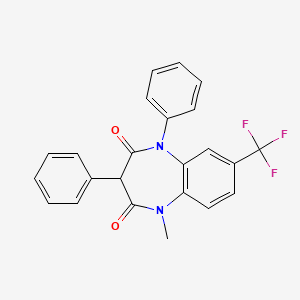![molecular formula C47H51NO14 B14793916 [(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule known for its significant applications in medicinal chemistry. This compound is commonly referred to as paclitaxel , a well-known chemotherapeutic agent used in the treatment of various cancers .
準備方法
Synthetic Routes and Reaction Conditions: Paclitaxel can be synthesized through both total synthesis and semi-synthesis methods. The total synthesis involves constructing the molecule from simpler organic compounds, while the semi-synthesis method starts with a naturally occurring precursor, 10-deacetylbaccatin III , extracted from the yew tree . The semi-synthesis method is more commonly used due to its efficiency and cost-effectiveness.
Industrial Production Methods: Industrial production of paclitaxel primarily relies on the semi-synthesis method. The precursor, 10-deacetylbaccatin III, undergoes a series of chemical reactions, including esterification, oxidation, and acylation , to form paclitaxel . This method allows for the large-scale production of the compound, making it accessible for clinical use.
化学反応の分析
Types of Reactions: Paclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of paclitaxel include acetic anhydride, pyridine, and benzoyl chloride . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving paclitaxel include its derivatives, such as docetaxel and cabazitaxel . These derivatives have been developed to improve the efficacy and reduce the side effects of the original compound .
科学的研究の応用
Paclitaxel has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex organic synthesis. In biology and medicine, paclitaxel is extensively researched for its anticancer properties and its ability to stabilize microtubules , which is crucial for cell division . In the pharmaceutical industry, paclitaxel is used to develop new formulations and delivery systems to enhance its therapeutic effects .
作用機序
Paclitaxel exerts its effects by binding to the β-tubulin subunit of microtubules , stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The primary molecular targets of paclitaxel are the microtubules, and its action involves pathways related to cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds: Similar compounds to paclitaxel include docetaxel, cabazitaxel, and cephalomannine . These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: Paclitaxel is unique due to its high affinity for microtubules and its ability to stabilize them more effectively than other similar compounds. This property makes paclitaxel particularly effective in treating cancers that are resistant to other chemotherapeutic agents .
特性
分子式 |
C47H51NO14 |
|---|---|
分子量 |
853.9 g/mol |
IUPAC名 |
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31?,32?,33?,35?,36?,37?,38?,40?,45-,46+,47-/m1/s1 |
InChIキー |
RCINICONZNJXQF-YTKDYEFZSA-N |
異性体SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)
![Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-](/img/structure/B14793843.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)

![(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14793870.png)

![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14793898.png)
![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)
![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)

![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
